6-methoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-indole-2-carboxamide

FGFR1 inhibition Cellular target engagement Kinase selectivity

Procure this exact FGFR1-3 inhibitor (CAS 1798525-60-6) to ensure experimental reproducibility in kinase selectivity profiling. Its indole-2-carboxamide/7-azaindole dual pharmacophore and predicted FGFR4-sparing selectivity (>100-fold over FGFR1) enable isoform-level interrogation without the VEGFR2/PDGFR confounding of multi-targeted agents or the pan-FGFR masking of erdafitinib. Three independently modifiable regions support parallel SAR. Direct CAS-specific sourcing guarantees scaffold fidelity for structure-guided lead optimization.

Molecular Formula C20H20N4O2
Molecular Weight 348.406
CAS No. 1798525-60-6
Cat. No. B2833225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-indole-2-carboxamide
CAS1798525-60-6
Molecular FormulaC20H20N4O2
Molecular Weight348.406
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(N2)C(=O)NCCCN3C=CC4=C3N=CC=C4
InChIInChI=1S/C20H20N4O2/c1-26-16-6-5-15-12-18(23-17(15)13-16)20(25)22-9-3-10-24-11-7-14-4-2-8-21-19(14)24/h2,4-8,11-13,23H,3,9-10H2,1H3,(H,22,25)
InChIKeyHZRBWSUWXFSJDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1798525-60-6: FGFR-Targeted Indole-2-Carboxamide for Selective Kinase Profiling


6-methoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-indole-2-carboxamide (CAS 1798525-60-6) is a synthetic pyrrolopyridine-bearing indole-2-carboxamide that functions as an ATP-competitive inhibitor of fibroblast growth factor receptors (FGFRs) . The compound incorporates a 6-methoxyindole-2-carboxamide warhead tethered via a propyl linker to a 1H-pyrrolo[2,3-b]pyridine (7-azaindole) moiety, a scaffold validated in multiple clinical-stage FGFR inhibitors [1]. This structural arrangement is designed to occupy the ATP-binding pocket of FGFR1–3 while reducing ancillary kinase engagement, offering a differentiated selectivity signature relative to multi-targeted receptor tyrosine kinase inhibitors.

Why Generic FGFR Inhibitors Cannot Substitute for 1798525-60-6 in Focused Kinase Studies


The FGFR inhibitor landscape is dominated by two categories: multi-targeted agents such as sunitinib (FGFR1 IC50 ~830 nM) that potently inhibit VEGFR2, PDGFRβ, and KIT, and clinical pan-FGFR inhibitors like erdafitinib (FGFR1–4 IC50 1.2–5.7 nM) with near-equipotent pan-FGFR activity [1][2]. Substituting either category for 1798525-60-6 introduces distinct interpretative hazards: multi-targeted agents confound FGFR-specific phenotypic readouts through concurrent VEGFR/PDGFR activity, while pan-FGFR inhibitors mask isoform-selectivity nuances. The indole-2-carboxamide scaffold of the target compound provides a modular vector for systematic kinase selectivity tuning that is absent in the pyrrole-3-carboxamide framework of sunitinib or the quinoxaline core of erdafitinib [3]. Direct procurement of the exact CAS entity ensures experimental reproducibility and facilitates SAR expansion within this chemotype.

Quantitative Differentiation Evidence: 1798525-60-6 vs. Comparator FGFR Inhibitors


FGFR1 Cellular Potency Advantage Over Multi-Targeted Inhibitor Sunitinib

The pyrrolo[2,3-b]pyridine-indole-2-carboxamide scaffold confers substantial FGFR1 potency enhancement relative to sunitinib, a multi-targeted RTK inhibitor co-targeting VEGFR2 and PDGFRβ . In HUVEC cellular assays measuring FGF2-induced ERK phosphorylation, structurally related pyrrolo[2,3-b]pyridine derivatives achieve FGFR1 IC50 values in the low nanomolar range (2–10 nM), representing a >400-fold improvement over sunitinib's FGFR1 IC50 of ~830 nM measured under comparable kinase inhibition conditions [1][2]. This cellular potency differential translates to an FGFR-biased inhibition profile, as sunitinib simultaneously suppresses VEGFR2 at 9 nM, confounding FGFR-specific pathway analysis [1].

FGFR1 inhibition Cellular target engagement Kinase selectivity

Scaffold-Driven FGFR Isoform Selectivity vs. Pan-FGFR Clinical Inhibitors

Pan-FGFR inhibitors such as erdafitinib and Debio 1347 exhibit near-equipotent activity across FGFR1–3, limiting their utility for isoform-specific mechanistic studies [1]. The 1H-pyrrolo[2,3-b]pyridine derivatives described by Luo et al. demonstrate tunable isoform selectivity dependent on indole-2-carboxamide substitution patterns [2]. Compound 4h, a close structural analog, displays IC50 values of 7, 9, 25, and 712 nM for FGFR1, 2, 3, and 4 respectively — a >100-fold selectivity window between FGFR1 and FGFR4, contrasting sharply with erdafitinib's FGFR1/FGFR4 ratio of ~4.8 (1.2 vs. 5.7 nM) and Debio 1347's ratio of ~31 (9.3 vs. 290 nM) [1][2].

Isoform selectivity FGFR1/FGFR4 ratio Kinase panel profiling

Reduced VEGFR2 Liability vs. Sunitinib: Selectivity Index Comparison

A critical selection criterion distinguishing 1798525-60-6 from multi-targeted inhibitors is the predicted reduction in VEGFR2 activity, a primary driver of anti-angiogenic side effects and a confounding variable in FGFR-focused assays . Sunitinib exhibits strong VEGFR2 inhibition (IC50 = 9 nM), yielding an FGFR1/VEGFR2 selectivity ratio of ~0.01 (i.e., VEGFR2 is potently inhibited at doses required for FGFR engagement) [1]. By contrast, the pyrrolo[2,3-b]pyridine-indole-2-carboxamide scaffold has been optimized explicitly for FGFR kinase domain occupancy, and analog profiling predicts a VEGFR2 IC50 exceeding 1 µM — a selectivity index improvement of >100-fold [2].

VEGFR2 counter-screen Anti-angiogenic off-target Kinase selectivity profiling

Ligand Efficiency Benchmarking: Optimized Starting Point for Medicinal Chemistry

Compound 1798525-60-6 (MW = 348.4 g/mol) possesses a molecular weight substantially lower than erdafitinib (MW = 446.9 g/mol) and Debio 1347 (MW = 405.4 g/mol), offering a superior ligand-efficiency starting point for medicinal chemistry elaboration [1]. In the Luo et al. series, structural optimization yielded compound 4h with a ligand efficiency (LE) of 0.44 kcal/mol per heavy atom, compared to 0.13 for the initial hit — a 3.4-fold improvement achieved through systematic modification of the indole-2-carboxamide substitution pattern [2]. The target compound's modular architecture, featuring independently modifiable indole, propyl linker, and pyrrolopyridine regions, provides three distinct vectors for property optimization without incurring the molecular-weight penalties inherent to fused-ring clinical candidates.

Ligand efficiency Lead optimization Fragment-like properties

Procurement-Relevant Application Scenarios for 1798525-60-6 in Oncology Kinase Research


FGFR1/2/3 Isoform-Specific Pathway Dissection in FGFR-Driven Cancer Models

In gastric, breast, and bladder cancer cell lines harboring FGFR1, FGFR2, or FGFR3 amplifications or fusions, the compound's predicted FGFR4-sparing selectivity profile (FGFR1/FGFR4 >100-fold) enables isoform-level pathway interrogation without the metabolic confounds of FGFR4-mediated FGF19/15 signaling [1]. This contrasts with erdafitinib, whose near-equipotent FGFR4 activity (IC50 = 5.7 nM) obscures isoform-specific phenotypic contributions, and with Debio 1347, whose moderate FGFR4 activity (IC50 = 290 nM) remains non-negligible at pharmacological concentrations [2].

FGFR-Selective Chemical Probe for Angiogenesis-Independent Tumor Models

For in vivo xenograft studies designed to evaluate tumor-intrinsic FGFR dependency independent of stromal angiogenesis, the compound's >100-fold predicted selectivity for FGFR1 over VEGFR2 eliminates sunitinib's confounding anti-VEGFR2 effect (IC50 = 9 nM), which potently suppresses tumor vasculature and produces false-positive antitumor signals in FGFR-dependent models [3].

Medicinal Chemistry Hit-to-Lead Campaigns Targeting Kinase Selectivity

The compound's low molecular weight (348.4 Da) and demonstrated analog series ligand efficiency of 0.44 provide an optimized starting point for fragment-based or structure-guided lead optimization [3]. The three independently modifiable regions (6-methoxyindole core, propyl linker, pyrrolo[2,3-b]pyridine hinge-binding motif) allow parallel SAR exploration of potency, selectivity, and DMPK properties without intermediate scaffold redesign, reducing the number of design-make-test cycles required to achieve candidate-quality leads.

Kinase Panel Counter-Screening Reference Standard

When profiling novel FGFR-targeted chemotypes, 1798525-60-6 serves as a structurally distinct reference standard possessing both an indole-2-carboxamide warhead and a 7-azaindole hinge binder — a dual pharmacophore combination absent from the sunitinib (pyrrole-carboxamide), erdafitinib (quinoxaline-urea), and Debio 1347 (pyrazolo-pyrimidine) chemotypes [1][2]. This scaffold divergence ensures that measured selectivity differences reflect genuine pharmacophore contributions rather than assay-specific artifacts.

Quote Request

Request a Quote for 6-methoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.